Cas no 1781907-18-3 (4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid)

4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid is a pyrimidine derivative featuring a substituted piperidine moiety, which enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound's structural framework, combining a pyrimidine core with a 3-methylpiperidine group, offers opportunities for further functionalization, making it valuable in medicinal chemistry for the development of bioactive molecules. Its carboxylic acid functionality allows for straightforward derivatization, facilitating the creation of esters, amides, or other conjugates. This compound is particularly useful in research settings requiring precise molecular modifications to optimize pharmacokinetic or physicochemical properties. High purity and well-defined characterization ensure reliability for synthetic applications.
4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid structure
1781907-18-3 structure
Product Name:4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid
CAS No:1781907-18-3
MF:C12H17N3O2
MW:235.282282590866
CID:6491788
PubChem ID:84062975
Update Time:2025-05-21

4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-738289
    • 1781907-18-3
    • 4-methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid
    • 4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid
    • Inchi: 1S/C12H17N3O2/c1-8-4-3-5-15(7-8)10-6-9(2)13-11(14-10)12(16)17/h6,8H,3-5,7H2,1-2H3,(H,16,17)
    • InChI Key: GKNKKVPBAKFCLV-UHFFFAOYSA-N
    • SMILES: OC(C1=NC(C)=CC(=N1)N1CCCC(C)C1)=O

Computed Properties

  • Exact Mass: 235.132076794g/mol
  • Monoisotopic Mass: 235.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.3Ų

4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738289-1.0g
4-methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid
1781907-18-3
1g
$0.0 2023-06-06

4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid Related Literature

Additional information on 4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid

4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic Acid: A Comprehensive Overview

The compound 4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic Acid, identified by the CAS Registry Number 1781907-18-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrimidine ring system with specific substituents: a methyl group at position 4, a (3-methylpiperidin-1-yl) group at position 6, and a carboxylic acid group at position 2. These substituents contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the piperidine ring in this compound adds complexity to its structure, potentially enhancing its ability to interact with biological targets such as enzymes or receptors. The methyl groups at positions 4 and 3 of the piperidine ring further modulate the physicochemical properties of the molecule, including its solubility, stability, and bioavailability.

One of the most promising applications of 4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic Acid lies in its potential as a lead compound for drug discovery. Researchers have explored its activity against various disease targets, including cancer, inflammation, and neurological disorders. For instance, recent findings suggest that this compound exhibits selective inhibition against certain kinases involved in oncogenic signaling pathways. This makes it a valuable candidate for further investigation in anti-cancer drug development.

In addition to its therapeutic potential, this compound has also been studied for its role in chemical synthesis and catalysis. Its pyrimidine core serves as a versatile scaffold for constructing more complex molecules with enhanced functionality. The carboxylic acid group at position 2 provides an additional site for functionalization, enabling the creation of derivatives with tailored properties. Such versatility underscores the importance of this compound in both academic research and industrial applications.

The synthesis of 4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic Acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in asymmetric synthesis and catalytic methods have made it possible to construct this compound more efficiently. These improvements not only enhance the scalability of production but also reduce environmental impact, aligning with current trends toward sustainable chemistry.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These tools provide critical insights into its molecular composition and stability under various conditions. Furthermore, computational modeling approaches have been employed to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for evaluating its suitability as a drug candidate.

In conclusion, 4-Methyl-6-(3-methylpiperidin-1-yl)pyrimidine-2-carboxylic Acid represents a compelling example of how structural diversity can be harnessed to create molecules with significant biological activity. Its unique chemical features make it a valuable asset in both research and development settings. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing the frontiers of organic chemistry and pharmacology.

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